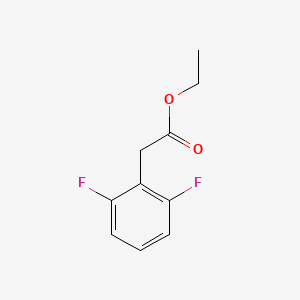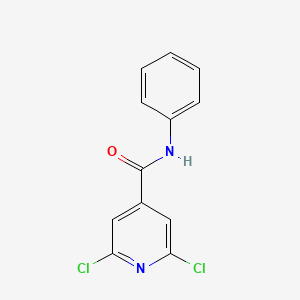
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride
Vue d'ensemble
Description
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is a chemical compound with the molecular formula CFO . It has an average mass of 332.044 Da and a monoisotopic mass of 331.970673 Da .
Molecular Structure Analysis
The molecular structure of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is based on structures generated from information available in databases .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm³, a boiling point of 106.3±40.0 °C at 760 mmHg, and a vapor pressure of 28.5±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.5±3.0 kJ/mol and a flash point of 18.7±22.2 °C .Applications De Recherche Scientifique
Application 1: Immunomodulatory Effects Study
- Summary of the Application : This compound was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity . It was used in a study to evaluate its immunomodulatory effects .
- Methods of Application or Experimental Procedures : Male and female C57BL/6 mice were gavaged with 0, 1, 10, or 100 mg/kg/day of the compound for 28 days. Mice immunized with antigen on day 24 were evaluated for T cell-dependent antibody responses (TDAR) and splenic lymphocyte subpopulations five days later .
- Results or Outcomes : The study found that exposure to PFOA suppresses TDAR in rodent models and vaccine responses in exposed humans .
Application 2: Fluoropolymer Manufacturing
- Summary of the Application : This compound is used as a processing aid in the manufacture of fluoropolymers .
- Methods of Application or Experimental Procedures : The specific methods of application in fluoropolymer manufacturing are proprietary and not publicly available. However, it’s generally used in the polymerization process to enhance the properties of the resulting fluoropolymer .
- Results or Outcomes : The use of this compound in fluoropolymer manufacturing results in polymers with enhanced properties, such as increased resistance to heat, chemicals, and electricity .
Application 3: Phytotoxicity Studies
- Summary of the Application : This compound, also known as GenX, has been used in studies to understand its effects on plants .
- Methods of Application or Experimental Procedures : The specific methods of application in these studies are not detailed in the source. However, such studies typically involve exposing plants to varying concentrations of the compound and observing the effects .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the source. However, such studies are crucial for understanding the environmental impact of this compound .
Application 4: Replacement for PFOA
- Summary of the Application : This compound, also known as GenX, was designed to replace perfluorooctanoic acid (PFOA), which has been phased out of formulations for industrial and consumer product applications due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity .
- Methods of Application or Experimental Procedures : The specific methods of application in these replacements are proprietary and not publicly available. However, it’s generally used in the same processes where PFOA was previously used .
- Results or Outcomes : The use of this compound as a replacement for PFOA is intended to reduce environmental persistence and systemic toxicity. However, further studies are necessary to determine its full immunomodulatory profile and potential synergism with other per- and polyfluoroalkyl substances of environmental concern .
Application 5: Phytotoxicity Studies
- Summary of the Application : This compound has been used in studies to understand its effects on plants .
- Methods of Application or Experimental Procedures : The specific methods of application in these studies are not detailed in the source. However, such studies typically involve exposing plants to varying concentrations of the compound and observing the effects .
- Results or Outcomes : The specific outcomes of these studies are not detailed in the source. However, such studies are crucial for understanding the environmental impact of this compound .
Safety And Hazards
Propriétés
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAVPNKIYBZAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382167 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |
CAS RN |
72848-57-8 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

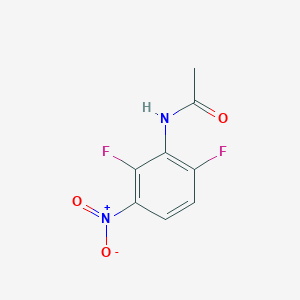
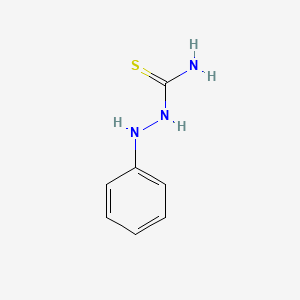

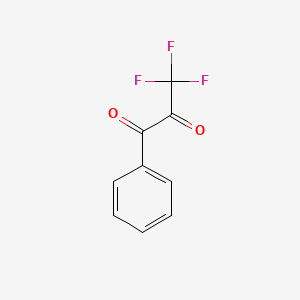



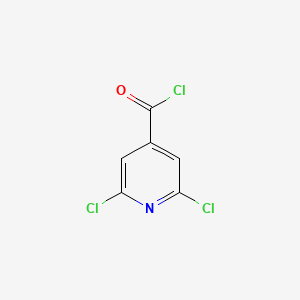
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

